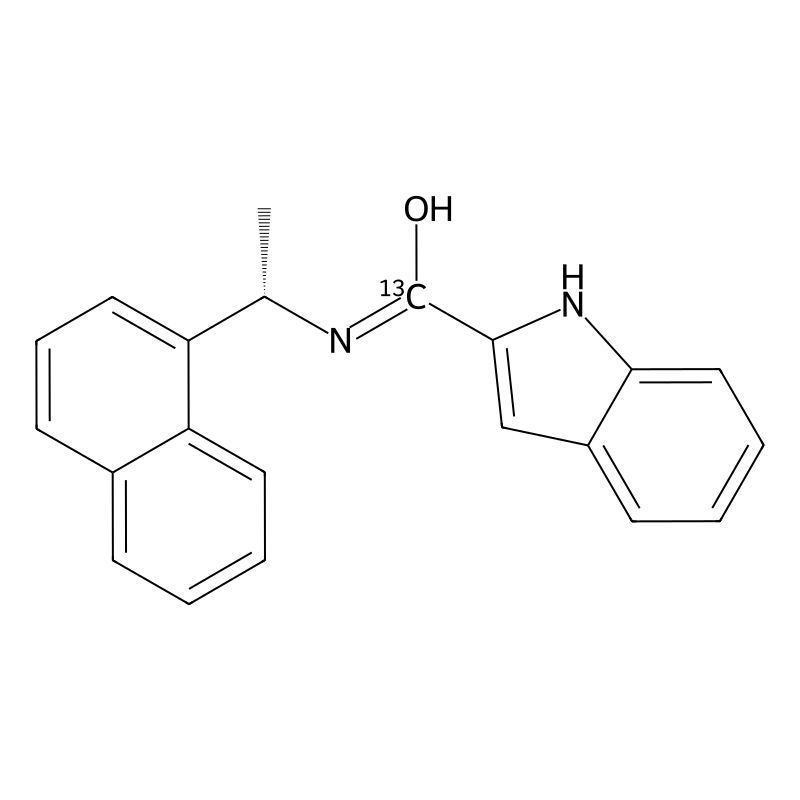ent-Calindol Amide-13C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
ent-Calindol Amide-13C is a labeled compound used primarily in biochemical research, particularly in proteomics. Its molecular formula is with a molecular weight of 315.37 g/mol. The compound features a unique structure that includes an amide functional group, which is significant for its biological activity and interactions within various biochemical pathways. The incorporation of the carbon-13 isotope allows for enhanced detection and analysis through nuclear magnetic resonance spectroscopy, making it a valuable tool in studying molecular interactions and dynamics.
ent-Calindol Amide-13C itself is not expected to have a specific mechanism of action. Its primary function is to serve as a labeled probe for proteins in proteomic experiments. The 13C isotope allows scientists to distinguish the labeled protein from unlabeled ones during mass spectrometry analysis. This distinction helps researchers identify and quantify proteins within complex biological samples [].
Additionally, ent-Calindol Amide-13C can undergo reactions with electrophiles due to the nucleophilic nature of the nitrogen atom in the amide group, facilitating further synthetic transformations.
The biological activity of ent-Calindol Amide-13C is linked to its potential roles in modulating biochemical pathways, particularly within neurobiology and cancer research. Compounds similar to ent-Calindol have shown promise in influencing neurotransmitter systems and exhibiting anti-cancer properties. The specific biological effects of ent-Calindol Amide-13C are still under investigation, but its structural features suggest it may interact with various receptors or enzymes involved in these pathways.
The synthesis of ent-Calindol Amide-13C typically involves the reaction of an appropriate carbon-13 labeled amine with a corresponding carbonyl compound. A common method includes:
- Preparation of the amine: Start with a carbon-13 labeled amine.
- Amidation: React the amine with a carbonyl compound (such as an acid chloride or anhydride) under controlled conditions to form the amide bond.
- Purification: Use techniques such as chromatography to isolate and purify the final product.
The specific conditions (temperature, solvent, and catalysts) can vary based on the starting materials used.
ent-Calindol Amide-13C is utilized in several applications:
- Proteomics Research: Its labeling facilitates tracking and quantifying proteins in complex biological samples using mass spectrometry and nuclear magnetic resonance techniques.
- Drug Development: Understanding its interactions can aid in designing new therapeutics targeting specific biological pathways.
- Metabolic Studies: The carbon-13 isotope allows researchers to trace metabolic pathways and understand how compounds are processed within biological systems.
Interaction studies involving ent-Calindol Amide-13C focus on its binding affinities with various biomolecules, including proteins and nucleic acids. These studies often employ techniques such as:
- Nuclear Magnetic Resonance Spectroscopy: To observe changes in chemical shifts that indicate binding events.
- Surface Plasmon Resonance: To quantify binding kinetics and affinities.
Such studies help elucidate the compound's role in biochemical processes and its potential therapeutic applications.
Several compounds share structural or functional similarities with ent-Calindol Amide-13C. Here are a few notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Calindol | Amide | Neuroactive properties; potential antidepressant effects. |
| N-(4-hydroxyphenyl)acetamide | Amide | Analgesic properties; commonly known as paracetamol (acetaminophen). |
| Benzamide | Amide | Used as an intermediate in organic synthesis; exhibits antimicrobial activity. |
Uniqueness of ent-Calindol Amide-13C
What sets ent-Calindol Amide-13C apart from these compounds is its specific isotopic labeling with carbon-13, which enhances its utility in analytical chemistry for tracking biological processes. Additionally, its unique structure may confer distinct biological activities that are still being explored.








